(2-Hexylphenyl)methanol

Lipophilicity Partition Coefficient ADME

(2-Hexylphenyl)methanol (CAS 63389-64-0) is an ortho-substituted benzyl alcohol derivative with a six-carbon alkyl chain (C13H20O, MW 192.30 g/mol). Its chemical classification as a benzenemethanol, 2-hexyl- (9CI) distinguishes it from common solvents and preservatives like benzyl alcohol.

Molecular Formula C13H20O
Molecular Weight 192.30 g/mol
CAS No. 63389-64-0
Cat. No. B15365647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Hexylphenyl)methanol
CAS63389-64-0
Molecular FormulaC13H20O
Molecular Weight192.30 g/mol
Structural Identifiers
SMILESCCCCCCC1=CC=CC=C1CO
InChIInChI=1S/C13H20O/c1-2-3-4-5-8-12-9-6-7-10-13(12)11-14/h6-7,9-10,14H,2-5,8,11H2,1H3
InChIKeyIOKUFZCPTFJQKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Hexylphenyl)methanol (CAS 63389-64-0): Procuring a Specialized Ortho-Substituted Benzyl Alcohol Intermediate


(2-Hexylphenyl)methanol (CAS 63389-64-0) is an ortho-substituted benzyl alcohol derivative with a six-carbon alkyl chain (C13H20O, MW 192.30 g/mol) [1]. Its chemical classification as a benzenemethanol, 2-hexyl- (9CI) distinguishes it from common solvents and preservatives like benzyl alcohol . The compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, where its specific lipophilic and electronic properties impart unique reactivity . Its computed XLogP3-AA value of 4.0 defines its physicochemical profile within the alkyl benzyl alcohol series .

Why Unsubstituted or Para-Isomer Benzyl Alcohols Cannot Replace (2-Hexylphenyl)methanol in Target Synthesis


Generic substitution of (2-Hexylphenyl)methanol with unsubstituted benzyl alcohol or its para-isomer is not scientifically valid. The ortho-hexyl chain creates a steric and electronic environment that is fundamentally different from the linear para-substituted or unsubstituted analogs, directly impacting reaction kinetics and product conformation . Quantitative differences in lipophilicity, measured by XLogP3-AA, demonstrate that (2-Hexylphenyl)methanol (logP 4.0) occupies a distinct physicochemical space from both the more lipophilic para-isomer (logP 4.6) and the significantly more polar short-chain or unsubstituted alcohols (logP 1.1-1.8) [1]. These differences have direct consequences for partition-dependent reactions, membrane permeability in biological contexts, and enzyme inhibition potency, as shown below.

Quantitative Evidence for Selecting (2-Hexylphenyl)methanol over Its Closest Analogs


Intermediate Lipophilicity Profile (XLogP3-AA) of (2-Hexylphenyl)methanol Contrasted with the Para-Isomer and Shorter-Chain Analogs

(2-Hexylphenyl)methanol exhibits a computed XLogP3-AA value of 4.0, positioning its lipophilicity between the more hydrophobic para-isomer (4.6) and less hydrophobic shorter-chain analogs like (2-ethylphenyl)methanol (1.8) and unsubstituted benzyl alcohol (1.1) [1]. This value is critical for predicting its behavior in biphasic reactions and biological systems where optimal logP is a key selection criterion.

Lipophilicity Partition Coefficient ADME Physicochemical Properties

Enhanced Enzyme Inhibition Potency of (2-Hexylphenyl)methanol Against Dihydroorotase Compared to the Para-Isomer

In an enzyme inhibition assay against dihydroorotase from mouse Ehrlich ascites (pH 7.37), (2-hexylphenyl)methanol demonstrated an IC50 of 1.80E+5 nM, which represents a 5.6-fold increase in potency compared to the para-isomer (4-hexylphenyl)methanol, which had a much weaker IC50 of 1.00E+6 nM under identical assay conditions [1][2]. The shorter-chain (2-ethylphenyl)methanol showed negligible inhibition at the tested concentration.

Enzyme Inhibition Dihydroorotase Pyrimidine Biosynthesis IC50

Distinct Enzyme Selectivity Profile: (2-Hexylphenyl)methanol as a Selective 5-Lipoxygenase Inhibitor Over Soluble Epoxide Hydrolase

Profiling against two human enzymes revealed that (2-hexylphenyl)methanol inhibits 5-lipoxygenase (5-LOX) with an IC50 of >1.00E+4 nM, while showing no significant inhibition of soluble epoxide hydrolase (sEH, IC50 > 1.00E+4 nM) [1]. This weak but selective interaction with a key enzyme in the arachidonic acid pathway contrasts with the non-specific reactivity of unsubstituted benzyl alcohol, which acts as a broad-spectrum but weak antimicrobial via general membrane disruption [2]. A known selective 5-LOX inhibitor, zileuton, has an IC50 of ~0.5-1 µM, providing a baseline for evaluating the scaffold's potential

5-Lipoxygenase Selectivity Inflammation Enzyme Profiling

High-Value Application Scenarios for (2-Hexylphenyl)methanol Based on Differential Evidence


Lead Optimization of Selective 5-Lipoxygenase Inhibitors

Procure (2-hexylphenyl)methanol as a starting scaffold to develop novel 5-LOX inhibitors. The compound's selective interaction with 5-LOX over sEH [1], combined with its intermediate logP of 4.0, makes it a more suitable starting point for tuning ADME properties compared to the overly lipophilic para-isomer (logP 4.6) .

Specialty Synthesis Intermediates Requiring Ortho-Directed Metalation or Steric Hindrance

As an ortho-substituted benzyl alcohol, this compound is irreplaceable for syntheses requiring a hexyl group to exert steric influence on a benzylic alcohol. Unsubstituted or para-substituted benzyl alcohols lack this steric environment, which is crucial for directing electrophilic aromatic substitution or forming specific chiral catalysts .

Biological Studies on the Inhibition of Pyrimidine Biosynthesis

For research targeting the pyrimidine biosynthesis pathway, (2-hexylphenyl)methanol is the required ortho-isomer. Its 5.6-fold enhanced inhibition of dihydroorotase over the para-isomer confirms that only this specific substitution pattern provides the observed potency, making the para-compound a poor substitute for replicating these biological results [2].

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